4-phenyl-N-(pyridin-4-ylmethyl)benzamide is an organic compound that belongs to the class of amides. It features a phenyl group and a pyridine moiety, which contributes to its potential biological activities. This compound is of interest in various fields, including medicinal chemistry and materials science, due to its structural characteristics and reactivity.
The compound can be synthesized through various chemical reactions involving phenyl and pyridine derivatives. It is classified as an aromatic amide, characterized by the presence of both aromatic rings and an amide functional group. The specific structural formula for 4-phenyl-N-(pyridin-4-ylmethyl)benzamide is C16H16N2O, indicating the presence of carbon, hydrogen, nitrogen, and oxygen atoms.
The synthesis of 4-phenyl-N-(pyridin-4-ylmethyl)benzamide typically involves a coupling reaction between 4-(pyridin-4-ylmethyl)aniline and 2-hydroxybenzoic acid or similar compounds. The reaction can be facilitated by coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP). The solvent choice often includes dichloromethane or other organic solvents.
The molecular structure of 4-phenyl-N-(pyridin-4-ylmethyl)benzamide consists of a benzamide framework with a pyridine ring attached via a methylene bridge. The structure can be represented as follows:
The molecular weight of 4-phenyl-N-(pyridin-4-ylmethyl)benzamide is approximately 252.31 g/mol. The compound has distinct physical properties such as melting point, solubility, and stability that are critical for its application in research.
4-phenyl-N-(pyridin-4-ylmethyl)benzamide can undergo various chemical transformations:
Common reagents for these reactions include:
These reactions allow for the modification of the compound's structure, enabling the synthesis of various derivatives that may exhibit different biological activities.
The mechanism of action for 4-phenyl-N-(pyridin-4-ylmethyl)benzamide involves its interaction with specific biological targets, such as enzymes or receptors. The binding process typically includes:
These interactions may modulate the activity of enzymes involved in various biochemical pathways, potentially leading to therapeutic effects against diseases.
The chemical scaffold 4-phenyl-N-(pyridin-4-ylmethyl)benzamide emerged as a strategic pharmacophore in kinase inhibitor development during the late 2010s. While not a clinical drug itself, its core structure served as a template for optimizing N-benzamide derivatives targeting ATP-binding sites in disease-relevant kinases. Early research focused on modifying the benzamide linker and pyridyl substituents to enhance binding affinity. A breakthrough occurred in 2018 when Hobson et al. identified N-((2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)methyl)-4-(pyridine-4-yl)benzamide (designated C08) as a potent ROCK1 inhibitor (IC₅₀ = 0.003–16 µM), later co-crystallized with ROCK1 (PDB: 6E9W) [2] [4]. This structural complex revealed critical interactions between the benzamide core and kinase hinge regions, validating the scaffold’s utility for rational drug design. Concurrently, derivatives like 4-phenoxy-N-(pyridin-2-ylmethyl)benzamide (DrugBank: DB07459) were profiled as MAPK14 inhibitors, demonstrating the scaffold’s adaptability across kinase targets [5]. By 2020, structural hybrids such as (E)-N-phenyl-4-(pyridine-acylhydrazone)benzamide derivatives showed sub-micromolar activity against multiple myeloma (IC₅₀ = 0.12 µM for compound 8b), cementing the scaffold’s role in oncology [3].
Table 1: Key Derivatives and Their Primary Kinase Targets
Compound Designation | Structure Modifications | Primary Target | Biological Activity |
---|---|---|---|
C08 [2] [4] | N-((2,3-Dihydrobenzo[b][1,4]dioxin-5-yl)methyl) group | ROCK1 | IC₅₀: 0.003–16 µM |
DB07459 [5] | 4-Phenoxy, pyridin-2-ylmethyl | MAPK14 | Inhibitor (activity n/a) |
8b [3] | (E)-N-phenyl hydrazone linker | Multiple myeloma | IC₅₀: 0.12 ± 0.09 µM (RPMI8226) |
9n/10n [6] | 4-Methyl-3-(pyridin-2-ylamino) tail | c-Abl | > Nilotinib activity |
The scaffold’s bioactivity arises from its three modular domains:
This architecture balances rigidity for selectivity and flexibility for adaptability. Molecular dynamics (100 ns simulations) confirmed the pyridylmethyl tail’s rotation (±15°) optimizes binding in mutant kinases, a feature exploited in c-Abl inhibitors like 9n and 10n [6]. Compared to rigid scaffolds (e.g., ponatinib), this core reduces entropic penalties upon binding, explaining its IC₅₀ improvements in derivatives like C34 (ROCK1 IC₅₀ = 0.003 µM) [4].
The scaffold’s versatility enables selective inhibition of kinases involved in cancer, neurodegeneration, and cardiovascular diseases:
Table 2: Kinase Targets and Therapeutic Applications of Key Derivatives
Kinase Target | Therapeutic Area | Lead Compound | Mechanistic Action | Efficacy Metrics |
---|---|---|---|---|
ROCK1 [4] | Cardiovascular disease | C34 | Blocks PKC phosphorylation; reduces smooth muscle contraction | IC₅₀: 0.003 µM; CoMFA r² = 0.965 |
c-Abl [6] | Parkinson’s disease | 9n/10n | Inhibits α-synuclein/parkin phosphorylation; crosses BBB | IC₅₀ < nilotinib; lower cytotoxicity |
EGFR [3] | Multiple myeloma | 8b | Arrests G0/G1 phase; induces mitochondrial ROS apoptosis | IC₅₀: 0.12 µM (RPMI8226) |
Bcr-Abl | Leukemia | Rebastinib analogues | Bypasses T315I mutation via flexible linker | Binds DFG-out conformation |
CAS No.: 330593-15-2
CAS No.: 21420-58-6
CAS No.: 13568-33-7
CAS No.: 12712-72-0
CAS No.: 50875-10-0
CAS No.: 32338-15-1